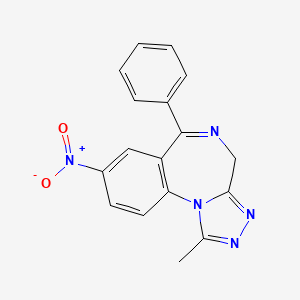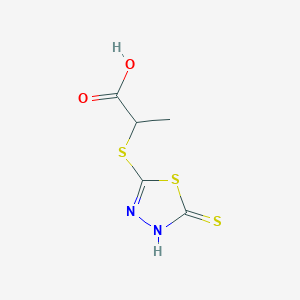
(3,5-Difluoropyridin-2-YL)methanamine
Vue d'ensemble
Description
(3,5-Difluoropyridin-2-YL)methanamine, commonly known as 3,5-DFMA, is a synthetic molecule with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound with a six-membered ring of five carbon atoms and one nitrogen atom. 3,5-DFMA has been used in a variety of studies, including those related to the synthesis of other compounds, the investigation of biochemical and physiological effects, and the elucidation of the mechanism of action of drugs. In
Applications De Recherche Scientifique
Catalytic Evaluation
(3,5-Difluoropyridin-2-YL)methanamine derivatives have been synthesized and evaluated for their catalytic applications. For instance, they have undergone C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing (3,5-Difluoropyridin-2-YL)methanamine have been studied for their uptake in cancer cells and photocytotoxicity. These complexes exhibit remarkable photocytotoxicity in various cancer cells, implying potential applications in cancer therapy. The cell death proceeded by the apoptotic pathway due to the generation of reactive oxygen species upon light exposure (Basu et al., 2015).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine, a derivative of (3,5-Difluoropyridin-2-YL)methanamine, have been synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Imaging and Photocytotoxicity
Iron(III) catecholates based on (3,5-Difluoropyridin-2-YL)methanamine have shown significant photocytotoxicity in red light to various cell lines, indicating their potential for cellular imaging and cancer treatment. They were ingested in the nucleus of cells, interacting favorably with DNA and photocleaving it to form hydroxyl radicals (Basu et al., 2014).
Antidepressant Activity
Derivatives of (3,5-Difluoropyridin-2-YL)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing robust antidepressant-like activity. This suggests their application in the development of new antidepressant drugs (Sniecikowska et al., 2019).
Propriétés
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJLIHLYNKCNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610441 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluoropyridin-2-YL)methanamine | |
CAS RN |
771574-56-2 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)
